molecular formula C22H24N4O4 B11380183 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1-prop-2-en-1-ylurea

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1-prop-2-en-1-ylurea

Cat. No.: B11380183
M. Wt: 408.4 g/mol
InChI Key: KPDVTEZVTICKPS-UHFFFAOYSA-N
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Description

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1-prop-2-en-1-ylurea is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, dimethoxyphenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1-prop-2-en-1-ylurea typically involves multiple steps. One common route includes the formation of the oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The dimethoxyphenyl and methylphenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1-prop-2-en-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1-prop-2-en-1-ylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1-prop-2-en-1-ylurea involves its interaction with specific molecular targets. The oxadiazole ring and aromatic groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1-prop-2-en-1-ylurea is unique due to its combination of an oxadiazole ring with dimethoxyphenyl and methylphenyl groups. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)-1-prop-2-enylurea

InChI

InChI=1S/C22H24N4O4/c1-5-12-26(22(27)23-17-9-6-15(2)7-10-17)14-20-24-21(25-30-20)16-8-11-18(28-3)19(13-16)29-4/h5-11,13H,1,12,14H2,2-4H3,(H,23,27)

InChI Key

KPDVTEZVTICKPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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